REACTION_SMILES
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[Br:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([O:14][CH3:15])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1.[CH2:16]1[CH2:17][O:18][CH2:19][CH2:20][NH:21]1.[CH3:22][OH:23].[Cl:24][CH2:25][Cl:26]>>[CH2:2]([CH2:3][O:4][c:5]1[c:6]([O:14][CH3:15])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1)[N:21]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |